![molecular formula C17H15FN4O3 B2818700 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide CAS No. 1903307-88-9](/img/structure/B2818700.png)

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

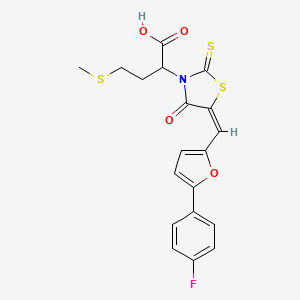

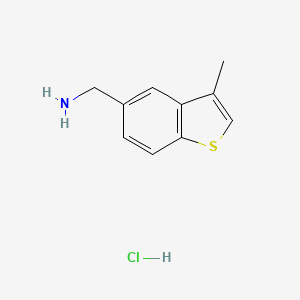

The compound is a complex organic molecule that contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar 1,2,3-triazine compounds often involves reactions such as the Hoffmann-type rearrangement . Other methods include the reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,3-triazine core, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This core is likely functionalized with various groups including a fluoro group, an oxo group, an ethyl group, and a methoxybenzamide group .科学的研究の応用

Synthesis and Biological Applications

Antibacterial Agents : A study synthesized new fluorine-containing triazinones, which have potential as antibacterial agents. These compounds, including variations of the core structure of the chemical compound , showed promising activity in antibacterial applications (Holla, Bhat, & Shetty, 2003).

Photodegradation Studies : Research on the photodegradation of Azinphos-ethyl, a related compound, in different solutions led to the isolation of various photoproducts, including 3,4-dihydro-4-oxo-benzo[d][1,2,3]triazine. This study contributes to understanding the environmental behavior and degradation pathways of related chemicals (Abdou, Sidky, & Wamhoff, 1987).

Receptor Ligand Studies : In another study, structural modifications of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, were explored to understand its binding profile at various receptors, including dopamine and serotonin receptors. This research aids in the development of receptor-targeted drugs (Perrone et al., 2000).

Synthesis Methods : A study detailed the use of Diethylaminosulfur Trifluoride in synthesizing a neuroleptic fluorinated benzamide compound, demonstrating an efficient synthesis method for such compounds (Mukherjee, 1990).

Radiolabeling for PET Imaging : Research was conducted on the design, synthesis, and evaluation of related D(4) dopamine receptor ligands for potential use in PET imaging, highlighting the compound's applicability in neuroimaging (Lacivita et al., 2010).

Dopamine Receptor Density Determination : A potent and selective dopamine D(4) receptor ligand, similar to the compound , was used as a probe for determining the dopamine D(4) receptor density in rat striatum, contributing to neurological research (Colabufo et al., 2001).

Antagonist Study for Serotonergic Neurotransmission : The compound was used in a study of serotonergic neurotransmission, showing its potential in understanding serotonin receptor functions (Plenevaux et al., 2000).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It has been found to inhibit AChE in a mixed-type inhibition mode The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission. In the context of Alzheimer’s disease, this could potentially lead to improvements in cognitive function .

特性

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3/c1-25-15-5-3-2-4-12(15)16(23)19-8-9-22-17(24)13-10-11(18)6-7-14(13)20-21-22/h2-7,10H,8-9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKMCBDJRGBUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)

![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)